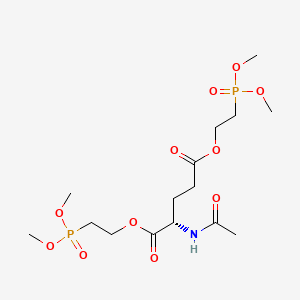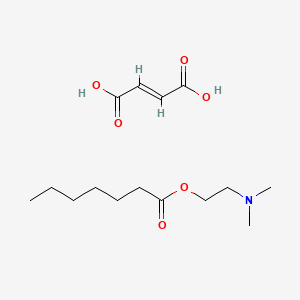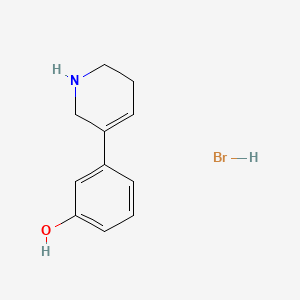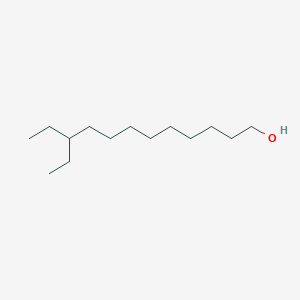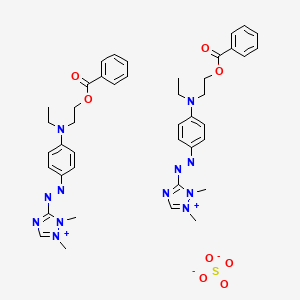
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is a complex organic compound with a unique structure that includes azo, triazolium, and benzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate typically involves multiple steps The process begins with the preparation of the azo compound through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound The triazolium ring is then introduced through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate involves its interaction with specific molecular targets. The azo group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The triazolium ring can participate in electron transfer reactions, affecting cellular processes. The benzoyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bisphenol S: Similar in structure but with different functional groups.
1,3-Bis(4′-carboxylatophenoxy)benzene: Another compound with a similar aromatic structure.
3,5-Bis(1-imidazoly)pyridine: Contains imidazole rings instead of triazolium rings.
Uniqueness
Bis(3(or5)-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,2(or1,4)-dimethyl-1H-1,2,4-triazolium) sulphate is unique due to its combination of azo, triazolium, and benzoyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84041-85-0 |
|---|---|
Molecular Formula |
C42H50N12O8S |
Molecular Weight |
883.0 g/mol |
IUPAC Name |
2-[4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate |
InChI |
InChI=1S/2C21H25N6O2.H2O4S/c2*1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16-25(2)26(21)3;1-5(2,3)4/h2*5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
GPEPMGOUFLSTRF-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=[N+](N3C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


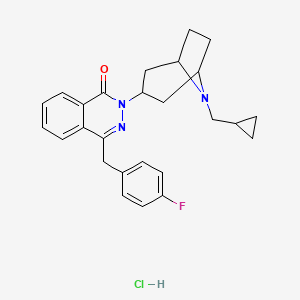
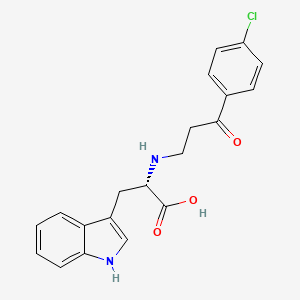
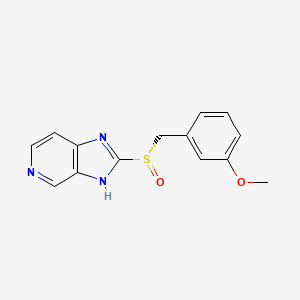
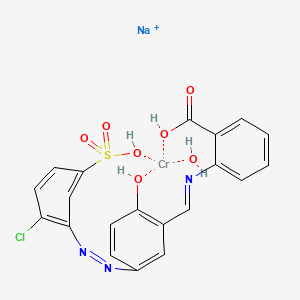
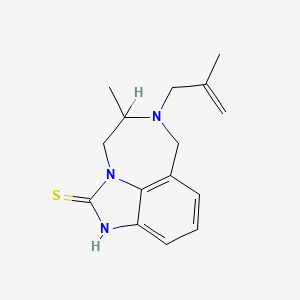
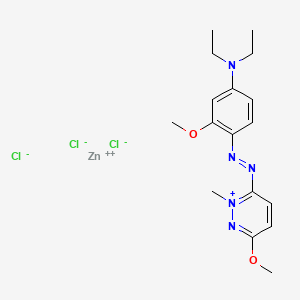
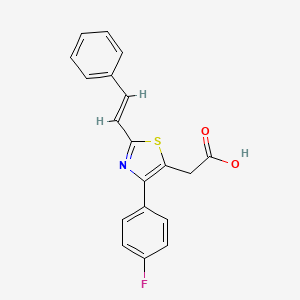

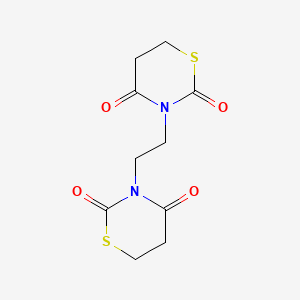
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
